molecular formula C23H21F2NO4 B6605297 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylicacid CAS No. 2803847-10-9

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B6605297
CAS No.: 2803847-10-9
M. Wt: 413.4 g/mol
InChI Key: VERGUYLUQMHHAF-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.2.1]octane core with two fluorine atoms at the 8-position, an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 3-position, and a carboxylic acid at the 1-position. The molecular formula is C24H23F2NO4, with a molecular weight of 423.44 g/mol . The Fmoc group enhances solubility in organic solvents and is commonly used in peptide synthesis, while the difluoro substitution likely improves metabolic stability and electronic properties.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2NO4/c24-23(25)14-9-10-22(23,20(27)28)13-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERGUYLUQMHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CC1C2(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the introduction of the difluoro substituents. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and large-scale reactors .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the fluorenyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, using reagents like lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or other nucleophiles.

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through the formation of covalent or non-covalent bonds. The Fmoc group can be used to protect amine groups during peptide synthesis, preventing unwanted side reactions. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Bicyclo System Substituents (Position) Fluorine Substitution Molecular Weight (g/mol) Key Reference
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid [3.2.1]octane Fmoc (3), COOH (1) 8,8-difluoro 423.44
8-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid [3.2.1]oct-2-ene Fmoc (8), COOH (3) None 409.42 (estimated)
(1R,5R,6R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid [3.2.0]heptane Fmoc (3), COOH (6) None 363.42
8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride [3.2.1]octane None (base structure) 8,8-difluoro 207.63 (base)
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid [3.3.1]nonane Fmoc (3), COOH (1) 9,9-difluoro 437.45 (estimated)
Key Observations:

Bicyclo Ring System: The target compound’s [3.2.1]octane system balances rigidity and conformational flexibility. The oct-2-ene variant () introduces a double bond, increasing rigidity and possibly reducing metabolic oxidation .

Fluorine Substitution: The 8,8-difluoro motif in the target compound and its hydrochloride analog () enhances electronegativity and metabolic stability. In contrast, the 9,9-difluoro substitution in the nonane analog () may alter dipole moments and steric interactions .

Functional Groups: The Fmoc group’s position (3 vs. 8) influences solubility and deprotection kinetics in synthetic applications . Carboxylic acid placement (1 vs.

Table 2: Physicochemical Comparison
Compound LogP (Predicted) Water Solubility (mg/mL) Purity (%) Synthesis Complexity
Target Compound 3.5 0.12 ≥95 High (fluorination)
8-Azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid analog 2.8 0.25 90 Moderate
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid analog 2.1 0.45 95 Low
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride 1.9 5.6 ≥98 Moderate
Key Insights:
  • Lipophilicity : The target compound’s higher LogP (3.5) suggests better membrane permeability compared to analogs .
  • Synthesis Complexity : Fluorination at the 8-position requires specialized reagents (e.g., Selectfluor®), increasing synthetic challenges .
  • Purity : Commercial availability of analogs varies, with the hydrochloride derivative () achieving higher purity (≥98%) due to salt formation .

Biological Activity

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid (commonly referred to as "difluoro bicyclic compound") is a notable compound in medicinal chemistry, particularly due to its structural features that promote biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₁₉F₂N₃O₄
  • Molecular Weight : 373.37 g/mol
  • Key Functional Groups :
    • Fluorinated hydrocarbons
    • Azabicyclic structure
    • Carboxylic acid moiety

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₉H₁₉F₂N₃O₄
Molecular Weight373.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The difluoro bicyclic compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The fluorine atoms enhance the lipophilicity and binding affinity of the compound to these targets, potentially improving its pharmacokinetic properties.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : The compound has shown promise in preclinical models for inhibiting tumor growth through apoptosis induction in cancer cells.
  • CNS Activity : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various derivatives of the difluoro bicyclic compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibiotic agent.
  • Cytotoxicity Against Cancer Cells :
    In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar structures was conducted:

Table 2: Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro...AzabicyclicAntimicrobial, Anticancer
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl...Non-fluorinatedLimited biological activity
8-Fluoro-piperidine derivativePiperidineCNS effects

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To assess the pharmacodynamics and pharmacokinetics in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the structure for enhanced efficacy and reduced toxicity.

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